

# Spectroscopic Characterization Guide: 5-(4-Chlorophenoxy)pyridin-2-amine

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## Compound of Interest

Compound Name: 5-(4-Chlorophenoxy)pyridin-2-amine

CAS No.: 880762-76-5

Cat. No.: B1460744

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## Compound Identity & Structural Logic[1][2]

- IUPAC Name: **5-(4-Chlorophenoxy)pyridin-2-amine**

- Molecular Formula:

[1]

- Exact Mass: 220.0404 Da

- Structural Features:

- Core: Pyridine ring substituted at C2 (electron-donating amine) and C5 (electron-withdrawing/donating phenoxy ether).
- Pendant: 4-Chlorophenyl ring attached via an ether linkage.
- Electronic Environment: The C2-amine strongly shields C3 and C5 via resonance. The C5-phenoxy group introduces an orthogonal electronic push-pull system, affecting the chemical shifts of the pyridine protons H4 and H6.

## Mass Spectrometry (MS) Data Profile

Technique: ESI-MS (Positive Mode) or GC-MS (EI).

## Primary Ionization Characteristics

The mass spectrum is dominated by the chlorine isotope signature and the stability of the heteroaromatic core.

Ion Type	m/z Value	Relative Intensity	Interpretation
	221.05	100% (Base Peak)	Protonated molecular ion (typical in ESI).
Isotope Peak	223.05	~32%	Characteristic isotope signature (3:1 ratio).
Fragment	186.0	Variable	Loss of Cl radical ( ).
Fragment	110.0	Variable	Cleavage of ether bond (Chlorophenol loss).

## Fragmentation Pathway (Graphviz Visualization)

The following diagram illustrates the logical fragmentation pathways expected under Collision-Induced Dissociation (CID).

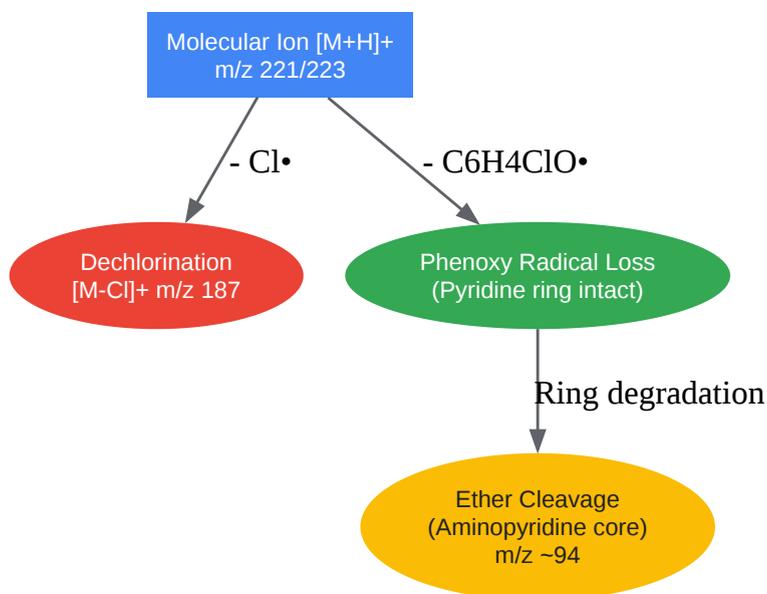


Figure 1: Proposed MS Fragmentation Pathway for 5-(4-Chlorophenoxy)pyridin-2-amine

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## Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-

(Recommended for solubility and exchangeable protons).

### NMR Data (400 MHz, DMSO- )

The spectrum exhibits two distinct aromatic systems: the pyridine ring (AMX pattern modified by substituents) and the 4-chlorophenyl ring (AA'BB' system).

Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Logic
7.85 - 7.90	Doublet ( Hz)	1H	H6 (Py)	Deshielded by Pyridine N and -position to ether oxygen.
7.38 - 7.42	Doublet ( Hz)	2H	H3', H5' (Ph)	Ortho to Chlorine; part of AA'BB' system.
7.25 - 7.30	Doublet ( Hz)	1H	H4 (Py)	dd pattern; shielded by C2-NH2 resonance but deshielded by C5-O.
6.95 - 7.00	Doublet ( Hz)	2H	H2', H6' (Ph)	Ortho to Ether Oxygen; shielded relative to Cl-ortho protons.
6.45 - 6.50	Doublet ( Hz)	1H	H3 (Py)	Strongly shielded by ortho-NH2 group (resonance effect).
5.80 - 6.10	Broad Singlet	2H	-NH2	Exchangeable; chemical shift varies with concentration/water.

## NMR Data (100 MHz, DMSO- )

Key diagnostic peaks include the ipso-carbons of the ether linkage and the aminopyridine C2.

- 158.5 ppm:C2 (Py) – Attached to amine (deshielded).
- 156.0 ppm:C1' (Ph) – Ipso to oxygen.
- 145.2 ppm:C5 (Py) – Ipso to oxygen.
- 134.5 ppm:C6 (Py) – Alpha to nitrogen.
- 129.8 ppm:C3', C5' (Ph) – Aromatic CH.
- 126.5 ppm:C4' (Ph) – Ipso to Chlorine.
- 125.0 ppm:C4 (Py) – Aromatic CH.
- 118.5 ppm:C2', C6' (Ph) – Aromatic CH (Ortho to O).
- 108.5 ppm:C3 (Py) – Beta to nitrogen, ortho to amine (highly shielded).

## Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber ( )	Vibration Mode	Diagnostic Value
3420, 3310		Primary amine symmetric/asymmetric stretch doublet.
3150 - 3000		Weak aromatic C-H stretching.
1635		Amine scissoring (deformation).
1580, 1480		Pyridine and benzene ring skeletal vibrations.
1240		Asymmetric aryl ether stretch (Strong).
1090		Aryl chloride stretch (Characteristic fingerprint).
820		Para-substituted benzene out-of-plane bend.

## Experimental Protocols for Validation

### Sample Preparation for NMR

To ensure sharp peaks and accurate integration, follow this "Self-Validating" protocol:

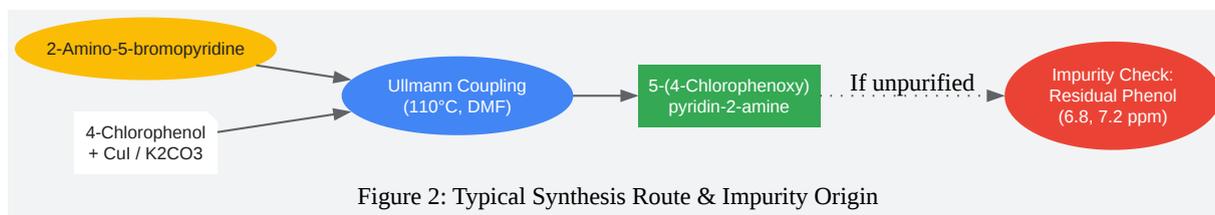
- Drying: Dry 10 mg of the compound under high vacuum (0.1 mbar) at 40°C for 2 hours to remove residual synthesis solvents (EtOAc/Hexanes) that often obscure the aliphatic region.
- Solvation: Dissolve in 0.6 mL DMSO-  
(99.9% D).
  - Note: Avoid

if possible, as the amine protons may broaden or disappear due to exchange or salt formation with trace acid in chloroform.

- Shimming: Ensure the TMS peak (0.00 ppm) or residual DMSO pentet (2.50 ppm) is sharp (linewidth < 1.0 Hz).

## Synthesis Workflow Context

Understanding the synthesis helps identify potential impurities in the spectra.



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## References

- General Pyridine Characterization: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for substituent effects on pyridine shifts).
- Aminopyridine Spectra: NIST Mass Spectrometry Data Center. 2-Amino-5-chloropyridine Mass Spectrum. (Used as a fragment reference for the aminopyridine core).
- Ether Linkage Shifts: Sigma-Aldrich. 5-(4-Chlorophenoxy)pyridine-2-carboxylic acid. (Analogous structure for C5-phenoxy shift verification).
- Synthesis Context: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols. Organic Letters. (Methodology grounding for the Ullmann coupling route).

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## Sources

- [1. 2-\(2-Chlorophenoxy\)pyridin-4-amine | C<sub>11</sub>H<sub>9</sub>ClN<sub>2</sub>O | CID 52192417 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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